molecular formula C14H13NO5 B14353024 [2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate CAS No. 92995-38-5

[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

Cat. No.: B14353024
CAS No.: 92995-38-5
M. Wt: 275.26 g/mol
InChI Key: NHWRTLRYGLPIGJ-IZZDOVSWSA-N
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Description

[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is a complex organic compound with a unique structure that includes an oxazole ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the methoxy group and the acetate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for therapeutic development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility allows for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

92995-38-5

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C14H13NO5/c1-8-15-11(14(17)19-8)6-10-4-5-12(18-3)13(7-10)20-9(2)16/h4-7H,1-3H3/b11-6+

InChI Key

NHWRTLRYGLPIGJ-IZZDOVSWSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)OC)OC(=O)C)C(=O)O1

Origin of Product

United States

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